molecular formula C12H21NO7S B8088625 Entadamide-A-beta-D-glucopyranoside

Entadamide-A-beta-D-glucopyranoside

Cat. No.: B8088625
M. Wt: 323.36 g/mol
InChI Key: FISKBHZVUFLWDZ-IYYAVIMFSA-N
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Description

Entadamide-A-beta-D-glucopyranoside is a sulfur-containing glucoside isolated from the seeds of the plant Entada phaseoloides. This compound is known for its significant biological activities, including anti-complement and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Entadamide-A-beta-D-glucopyranoside can be isolated from the seeds of Entada phaseoloides through a series of extraction and purification steps. The seeds are first extracted with methanol, followed by partitioning the aqueous extract with n-butanol. The butanol-soluble fraction is then subjected to various chromatographic techniques to isolate the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions: Entadamide-A-beta-D-glucopyranoside undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolysis of this compound can yield its aglycone form, which may exhibit different biological activities .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing agents for oxidation reactions. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the hydrolysis of this compound include its aglycone form, which retains some of the biological activities of the parent compound .

Mechanism of Action

The mechanism of action of Entadamide-A-beta-D-glucopyranoside involves its interaction with the complement system. By inhibiting the activation of complement proteins, the compound can reduce inflammation and tissue damage associated with excessive complement activation . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISKBHZVUFLWDZ-IYYAVIMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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